molecular formula C12H12BrNO B1379921 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde CAS No. 1350760-29-0

4-bromo-1-isopropyl-1H-indole-3-carbaldehyde

Cat. No. B1379921
M. Wt: 266.13 g/mol
InChI Key: OJJOEGFZFFFMEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08742110B2

Procedure details

To a solution of 4-romo-1-(propan-2-yl)-1H-indole-3-carboxaldehyde (120 mg, 0.451 mmol) (from Example 9-1, Step 1) and cyclopropylboronic acid (77 mg, 0.902 mmol) in dioxane (2 mL) and water (0.5 mL) in a 5 mL microwave reaction vial was added potassium carbonate (187 mg, 1.35 mmol) and dichloro[1,1′-bis(di-t-butylphosphino)ferrocene]palladium (II) (29 mg, 0.045 mmol). The reaction was placed under nitrogen, sealed and heated in a microwave reactor at 140° C. for 25 minutes. The solvent was removed in vacuo and the residue was partitioned with ethyl acetate and aqueous sodium bicarbonate and extracted twice with ethyl acetate. The organic layers were washed with brine, dried over sodium sulfate, filtered and concentrated. The residue was purified on silica gel (COMBI FLASH 24 gm column, gradient of 0-100% ethyl acetate/hexanes) to give the title intermediate (19 mg).
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
77 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
187 mg
Type
reactant
Reaction Step Two
Quantity
29 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[C:4]([CH:14]=[O:15])=[CH:5][N:6]2[CH:11]([CH3:13])[CH3:12].[CH:16]1(B(O)O)[CH2:18][CH2:17]1.C(=O)([O-])[O-].[K+].[K+]>O1CCOCC1.O.CC(P(C(C)(C)C)[C]1[CH][CH][CH][CH]1)(C)C.CC(P(C(C)(C)C)[C]1[CH][CH][CH][CH]1)(C)C.Cl[Pd]Cl.[Fe]>[CH:16]1([C:2]2[CH:10]=[CH:9][CH:8]=[C:7]3[C:3]=2[C:4]([CH:14]=[O:15])=[CH:5][N:6]3[CH:11]([CH3:13])[CH3:12])[CH2:18][CH2:17]1 |f:2.3.4,7.8.9.10,^1:41,42,43,44,45,55,56,57,58,59|

Inputs

Step One
Name
Quantity
120 mg
Type
reactant
Smiles
BrC1=C2C(=CN(C2=CC=C1)C(C)C)C=O
Name
Quantity
77 mg
Type
reactant
Smiles
C1(CC1)B(O)O
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
0.5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
187 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
29 mg
Type
catalyst
Smiles
CC(C)(C)P([C]1[CH][CH][CH][CH]1)C(C)(C)C.CC(C)(C)P([C]1[CH][CH][CH][CH]1)C(C)(C)C.Cl[Pd]Cl.[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
sealed
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was partitioned with ethyl acetate and aqueous sodium bicarbonate
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ethyl acetate
WASH
Type
WASH
Details
The organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified on silica gel (COMBI FLASH 24 gm column, gradient of 0-100% ethyl acetate/hexanes)

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C1=C2C(=CN(C2=CC=C1)C(C)C)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 19 mg
YIELD: CALCULATEDPERCENTYIELD 18.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.